![molecular formula C20H36Cl2N2 B13741380 Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French] CAS No. 19236-78-3](/img/structure/B13741380.png)
Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorhydrate de methylamino-3-beta amino-17-beta androstene is a chemical compound that belongs to the class of androstane derivatives This compound is known for its significant role in various biochemical and pharmacological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorhydrate de methylamino-3-beta amino-17-beta androstene involves several steps. One common method includes the reaction of androstane derivatives with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of chlorhydrate de methylamino-3-beta amino-17-beta androstene is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced purification techniques ensures that the final product meets the required purity standards.
化学反応の分析
Types of Reactions
Chlorhydrate de methylamino-3-beta amino-17-beta androstene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substituents can be introduced into the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorhydrate de methylamino-3-beta amino-17-beta androstene. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications.
科学的研究の応用
Chlorhydrate de methylamino-3-beta amino-17-beta androstene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other androstane derivatives.
Biology: The compound is studied for its effects on various biological processes, including hormone regulation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of chlorhydrate de methylamino-3-beta amino-17-beta androstene involves its interaction with specific molecular targets in the body. It primarily acts on androgen receptors, influencing the production and regulation of hormones. The compound’s effects are mediated through various signaling pathways, leading to changes in gene expression and cellular function.
類似化合物との比較
Chlorhydrate de methylamino-3-beta amino-17-beta androstene is unique compared to other androstane derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
Androstenedione: An endogenous weak androgen steroid hormone.
Androstenediol: Another androstane derivative with different biological effects.
Testosterone: A well-known androgen with distinct physiological roles.
Each of these compounds has unique properties and applications, making chlorhydrate de methylamino-3-beta amino-17-beta androstene a valuable addition to the field of biochemical research.
特性
CAS番号 |
19236-78-3 |
|---|---|
分子式 |
C20H36Cl2N2 |
分子量 |
375.4 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17S)-17-azaniumyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-methylazanium;dichloride |
InChI |
InChI=1S/C20H34N2.2ClH/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19;;/h4,14-18,22H,5-12,21H2,1-3H3;2*1H/t14-,15-,16-,17-,18-,19-,20-;;/m0../s1 |
InChIキー |
WWVIDLDUGXKAKD-XDFWXMEGSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[NH3+])CC=C4[C@@]3(CC[C@@H](C4)[NH2+]C)C.[Cl-].[Cl-] |
正規SMILES |
CC12CCC3C(C1CCC2[NH3+])CC=C4C3(CCC(C4)[NH2+]C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)



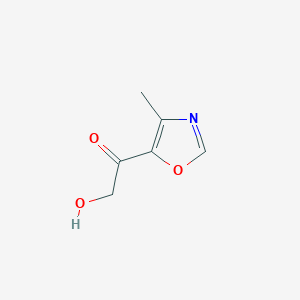

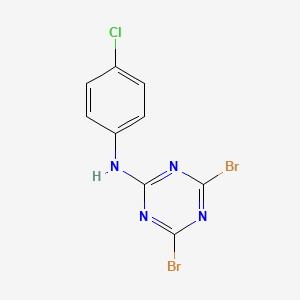
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
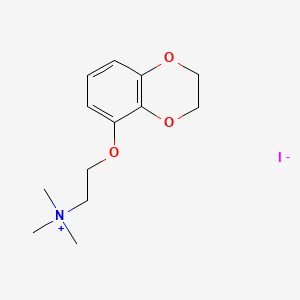
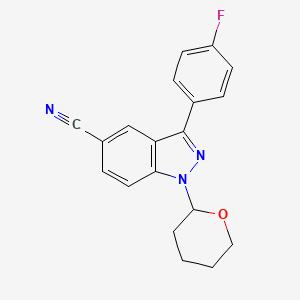
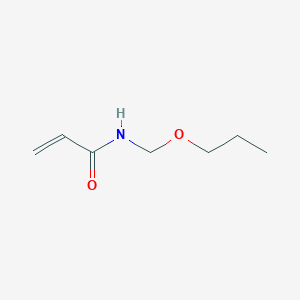
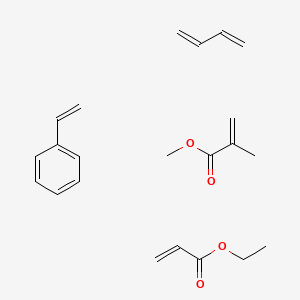
![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)

